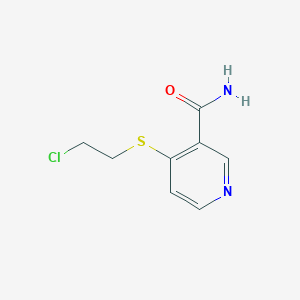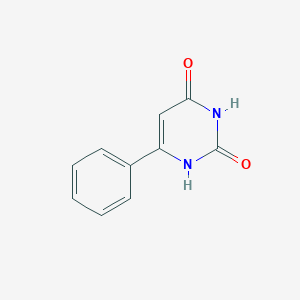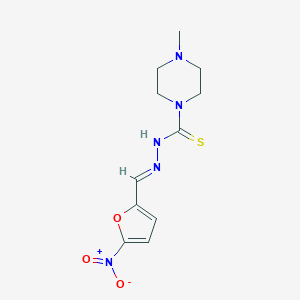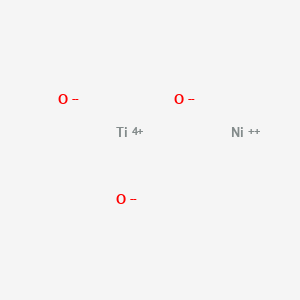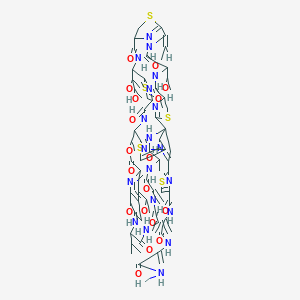
Siomycin A
概要
説明
Siomycin is a member of the aminoglycoside family of antibiotics, first isolated from Streptomyces sioyaensis in 1970. It has broad-spectrum activity against Gram-positive and Gram-negative bacteria, and is used in the treatment of serious infections caused by these organisms. It has been used in combination with other antibiotics to treat infections caused by multi-drug resistant bacteria. It has also been used in the laboratory as a tool to study bacterial physiology and gene expression.
科学的研究の応用
抗腫瘍効果
Siomycin Aは、さまざまな細胞株において、in vitroで抗腫瘍効果を示すことが判明した . これは、さまざまな起源を持つヒト腫瘍細胞株の増殖を阻害する . This compoundの濃度が増加するにつれて、細胞密度は徐々に低下し、細胞は紡錘形から球形へと形態変化を示す . さらに、投与後24時間、細胞の遊走能力は阻害される . This compoundの投与後、細胞骨格の複雑さと形態変化が促進される . アポトーシス細胞の割合は有意に増加し、マトリックスメタロプロテアーゼ(MMP)‑2、MMP‑9、およびα‑チューブリンの発現レベルは、this compoundによってダウンレギュレートされる .
活性酸素種(ROS)媒介細胞毒性
This compoundは、ROS産生を誘導し、カタラーゼ、スーパーオキシドジスムターゼ、グルタチオンペルオキシダーゼ、グルタチオンレダクターゼ、細胞内GSHなどの主要な抗酸化酵素を阻害し、PA1およびOVCAR3細胞の細胞生存率を阻害し、それぞれ72時間後に、未処理のコントロールと比較して、5.0および2.5µMのIC50で阻害する . さらに、this compound誘導ROS産生は、ミトコンドリア膜電位の阻害と、対応するコントロールグループと比較した、アポトーシス促進性タンパク質とアポトーシス抑制性タンパク質のレベルの調節によって、アポトーシス細胞死をさらに標的にする .
作用機序
Target of Action
Siomycin A, a thiopeptide antibiotic, primarily targets the Forkhead box M1 (FOXM1) protein . FOXM1 is a transcription factor that plays a crucial role in cell cycle progression, DNA damage repair, and tumorigenesis . This compound selectively inhibits FOXM1 without affecting other members of the Forkhead box family . In addition to FOXM1, this compound also targets brain tumor stem cells partially through a Maternal Embryonic Leucine-Zipper Kinase (MELK)-mediated pathway .
Mode of Action
this compound interacts with its targets by downregulating their expression. For instance, it downregulates the expression of FOXM1 through inhibition of FOXM1 transcriptional activity . Similarly, this compound reduces MELK expression, thereby inhibiting tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FOXM1 signaling pathway. By inhibiting FOXM1, this compound disrupts the normal functioning of this pathway, leading to arrested self-renewal, decreased invasion, and induced apoptosis in cancer cells . In the context of brain tumor stem cells, this compound operates partially through a MELK-mediated pathway .
Result of Action
The primary result of this compound’s action is the inhibition of survival, proliferation, self-renewal, and invasion of cancer cells, particularly glioblastoma multiforme (GBM) cells . It induces apoptosis in these cells but has little or no effect on the growth of non-stem cells in GBM or normal neural stem/progenitor cells . In vivo, this compound significantly reduces tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the soil bacteria Streptomyces and Bacillus spp. produce thiopeptides , suggesting that the production and availability of this compound could be influenced by the presence and activity of these bacteria in the environment.
Safety and Hazards
生化学分析
Biochemical Properties
Siomycin A interacts with various biomolecules in the cell. It has been reported to inhibit the oncogenic transcription factor, forkhead box M1 (FoxM1) . FoxM1 is overexpressed in a number of different carcinomas, and its expression is turned off in terminally differentiated cells . The reduced transcription activity of FoxM1 by this compound was reflected in the downregulation of protein and mRNA levels of FoxM1 and effects on downstream genes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of human tumor cell lines of different origins . As the concentration of this compound increased, the cell density decreased gradually and cells exhibited a morphological change from spindle to spherical shape . Furthermore, this compound was able to selectively induce apoptosis of transformed but not normal cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits FoxM1, preventing the expression of FoxM1-regulated genes, which includes FoxM1 itself . This inhibition is a key initiating event for FoxM1 protein suppression . This compound, along with other proteasome inhibitors, hinders the proteasomal degradation of a negative regulator of FoxM1 (NRFM), which in return directly or indirectly inhibits the activity of FoxM1 as a transcription factor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit the proliferative ability of a variety of human tumor cell lines over time . The cytoskeleton complexity and morphological changes were increased after administration of this compound . The percentage of apoptotic cells was significantly increased and the expression levels of certain proteins were downregulated by this compound .
Dosage Effects in Animal Models
In animal models, treatment with this compound has been shown to significantly prolong the survival period compared with control mice . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.
Metabolic Pathways
It is known that this compound inhibits FoxM1, a transcription factor involved in cell cycle progression and proliferation .
Transport and Distribution
Given its ability to inhibit FoxM1, it is likely that this compound can penetrate cells and interact with intracellular targets .
Subcellular Localization
Given its ability to inhibit FoxM1, a nuclear transcription factor, it is likely that this compound can localize to the nucleus .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Siomycin involves several steps, including the formation of the macrocyclic ring and the attachment of the amino acids. The overall strategy is to first construct the macrocyclic ring and then add the amino acids in a stepwise manner.", "Starting Materials": [ "L-tyrosine", "L-leucine", "L-valine", "L-proline", "L-aspartic acid", "L-alanine", "L-lysine", "L-ornithine", "L-serine", "L-threonine", "L-cysteine", "L-methionine", "L-phenylalanine", "L-tryptophan", "L-histidine", "L-arginine", "L-glutamic acid", "L-asparagine", "L-glutamine", "1,2-diaminoethane", "4-nitrophenol", "2,4-dinitrophenol", "2,4,6-trinitrophenol", "sodium hydroxide", "sodium borohydride", "sodium cyanoborohydride", "potassium carbonate", "triethylamine", "diethyl ether", "dichloromethane", "methanol", "ethanol", "acetic acid", "acetic anhydride", "pyridine", "N,N-dimethylformamide", "N,N-dimethylacetamide", "N,N-diisopropylethylamine", "N,N-diisopropylcarbodiimide", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "1-hydroxybenzotriazole", "trifluoroacetic acid", "tetrabutylammonium fluoride", "palladium on carbon", "hydrogen gas", "trimethylsilyl chloride", "tetrahydrofuran", "hexanes", "toluene", "chloroform", "benzene", "ethyl acetate", "hexafluoroisopropanol", "triisopropylsilane", "1,2-dichloroethane", "2-bromo-1-phenylethanol", "2-bromo-1-phenylpropan-1-ol", "2-bromo-1-phenylbutan-1-ol", "2-bromo-1-phenylpentan-1-ol", "2-bromo-1-phenylhexan-1-ol", "2-bromo-1-phenylheptan-1-ol", "2-bromo-1-phenyloctan-1-ol", "2-bromo-1-phenylnonan-1-ol", "2-bromo-1-phenyldecane-1-ol", "2-bromo-1-phenylundecane-1-ol", "2-bromo-1-phenyldodecane-1-ol", "2-bromo-1-phenyltridecane-1-ol", "2-bromo-1-phenyltetradecane-1-ol", "2-bromo-1-phenylpentadecane-1-ol", "2-bromo-1-phenylhexadecane-1-ol", "2-bromo-1-phenylheptadecane-1-ol", "2-bromo-1-phenyloctadecane-1-ol", "2-bromo-1-phenylnonadecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylethanol", "2-bromo-1-phenyl-1,2-diphenylpropan-1-ol", "2-bromo-1-phenyl-1,2-diphenylbutan-1-ol", "2-bromo-1-phenyl-1,2-diphenylpentan-1-ol", "2-bromo-1-phenyl-1,2-diphenylhexan-1-ol", "2-bromo-1-phenyl-1,2-diphenylheptan-1-ol", "2-bromo-1-phenyl-1,2-diphenyloctan-1-ol", "2-bromo-1-phenyl-1,2-diphenylnonan-1-ol", "2-bromo-1-phenyl-1,2-diphenyldecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylundecane-1-ol", "2-bromo-1-phenyl-1,2-diphenyldodecane-1-ol", "2-bromo-1-phenyl-1,2-diphenyltridecane-1-ol", "2-bromo-1-phenyl-1,2-diphenyltetradecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylpentadecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylhexadecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylheptadecane-1-ol", "2-bromo-1-phenyl-1,2-diphenyloctadecane-1-ol", "2-bromo-1-phenyl-1,2-diphenylnonadecane-1-ol", "4-nitrobenzaldehyde", "2,4-dinitrobenzaldehyde", "2,4,6-trinitrobenzaldehyde", "4-bromobenzaldehyde", "4-chlorobenzaldehyde", "4-fluorobenzaldehyde", "4-methylbenzaldehyde", "4-nitrophenylacetic acid", "4-nitrophenylglycine", "4-nitrophenylalanine", "4-nitrophenylserine", "4-nitrophenylthreonine", "4-nitrophenylcysteine", "4-nitrophenylmethionine", "4-nitrophenylphenylalanine", "4-nitrophenyltryptophan", "4-nitrophenylhistidine", "4-nitrophenylarginine", "4-nitrophenylglutamic acid", "4-nitrophenylaspartic acid", "4-nitrophenylasparagine", "4-nitrophenylglutamine", "4-nitrophenyllysine", "4-nitrophenylornithine", "4-nitrophenylproline", "4-nitrophenylvaline", "4-nitrophenylleucine", "4-nitrophenylisoleucine", "4-nitrophenylthiazolidine-4-carboxylic acid", "4-nitrophenyltetrazole", "4-nitrophenylazide", "4-nitrophenylchloroformate", "4-nitrophenylsulfenyl chloride", "4-nitrophenylsulfonic acid", "4-nitrophenylsulfonyl chloride", "4-nitrophenylsulfonyl fluoride", "4-nitrophenylsulfonamide", "4-nitrophenylsulfone", "4-nitrophenylsulfoxide", "4-nitrophenylthioether", "4-nitrophenylthioglycoside", "4-nitrophenylthioacetic acid", "4-nitrophenylthioester", "4-nitrophenylthiolactate", "4-nitrophenylthiophenol", "4-nitrophenylthiourea", "4-nitrophenylthiocyanate", "4-nitrophenylthiocarboxylic acid", "4-nitrophenylthiosemicarbazide", "4-nitrophenylthiohydantoin", "4-nitrophenylthiophosphate", "4-nitrophenylthiophosphonate", "4-nitrophenylthiophosphinate", "4-nitrophenylthiophosphoramidate", "4-nitrophenylthiophosphonamide", "4-nitrophenylthi | |
CAS番号 |
12656-09-6 |
分子式 |
C71H81N19O18S5 |
分子量 |
1648.9 g/mol |
IUPAC名 |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1 |
InChIキー |
AKFVOKPQHFBYCA-KJULAZMPSA-N |
異性体SMILES |
C/C=C\1/C2=N[C@H](CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O |
SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
正規SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
外観 |
White solid |
同義語 |
1-valine-2-(2,3-didehydroalanine)thiostrepton siomycin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



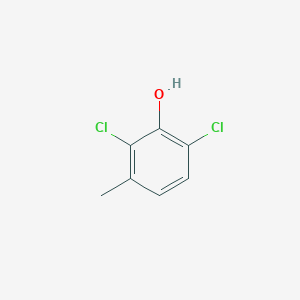



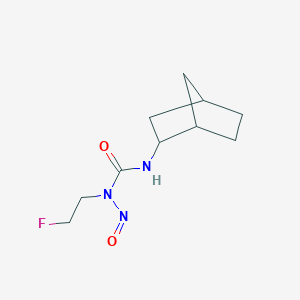
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)

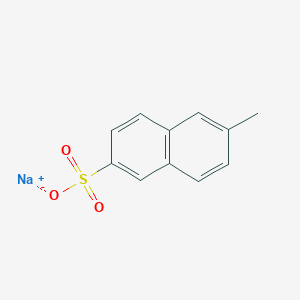
![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
